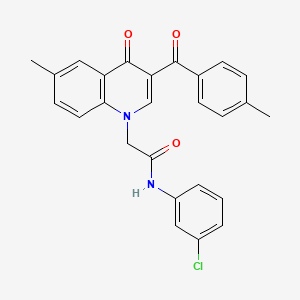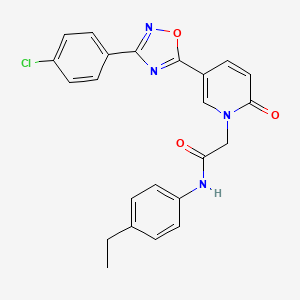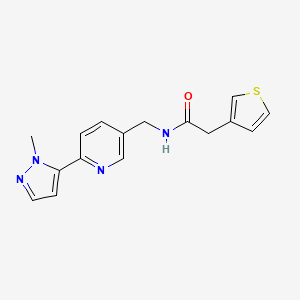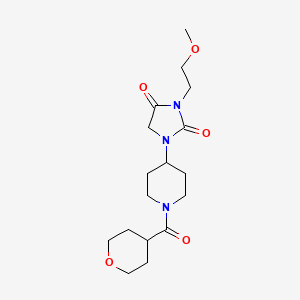
8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,3-Benzoxazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is expressed in various tissues, including platelets, smooth muscle cells, and neurons. The P2Y1 receptor plays a crucial role in several physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been extensively studied for its potential applications in various research fields.
Mécanisme D'action
MRS2500 selectively antagonizes the P2Y1 receptor by binding to its allosteric site. The P2Y1 receptor is activated by adenosine diphosphate (ADP), which induces platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
MRS2500 has been shown to inhibit platelet aggregation and vasoconstriction in vitro and in vivo. It has also been shown to reduce bone resorption and increase bone formation in animal models. MRS2500 has been investigated for its potential therapeutic applications in various diseases, including thrombosis, hypertension, and bone-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MRS2500 has several advantages for laboratory experiments. It is highly selective for the P2Y1 receptor and does not interact with other P2Y receptors. It has a high affinity for the P2Y1 receptor, making it an effective antagonist. However, MRS2500 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Several future directions for research on MRS2500 are possible. One potential direction is the development of more potent and selective P2Y1 receptor antagonists for therapeutic applications. Another direction is the investigation of the role of P2Y1 receptor in other physiological processes, such as inflammation and immune response. Additionally, the potential use of P2Y1 receptor antagonists in cancer therapy is an emerging area of research. Finally, the use of MRS2500 as a tool to investigate the mechanism of action of the P2Y1 receptor and its downstream signaling pathways is an ongoing area of research.
Méthodes De Synthèse
MRS2500 can be synthesized by several methods. One of the commonly used methods involves the reaction of 2-chloro-6-nitrobenzoxazole with 3-methylbut-3-en-1-ol in the presence of a base, followed by the reduction of the nitro group with zinc dust and acetic acid. The resulting amine is then reacted with 8-chlorotheophylline in the presence of a base to yield MRS2500.
Applications De Recherche Scientifique
MRS2500 has been widely used in scientific research for its selective antagonism of the P2Y1 receptor. It has been used to investigate the role of P2Y1 receptor in platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has also been used to study the effects of P2Y1 receptor on bone formation and resorption, as well as the potential therapeutic applications of P2Y1 receptor antagonists in bone-related disorders.
Propriétés
IUPAC Name |
8-(1,3-benzoxazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-10(2)8-9-23-13-14(22(3)16(25)21-15(13)24)20-17(23)27-18-19-11-6-4-5-7-12(11)26-18/h4-7,10H,8-9H2,1-3H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGLLPPNVFOTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC3=NC4=CC=CC=C4O3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)
![3-Methyl-6-[5-(quinoline-6-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2546624.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl quinoline-2-carboxylate](/img/structure/B2546625.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2546634.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2546635.png)





